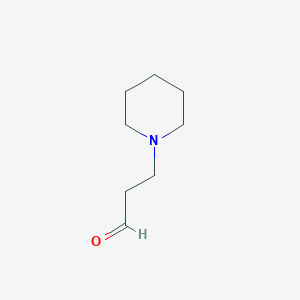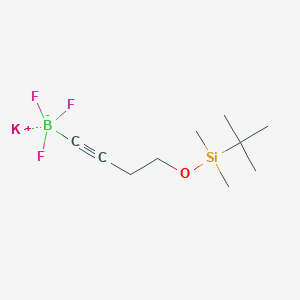
zinc;N,N-bis(2-methylpropyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;N,N-bis(2-methylpropyl)carbamodithioate, also known as Zinc bis(diisobutyldithiocarbamate), is a chemical compound with the molecular formula C18H36N2S4Zn . It is also referred to as Zinc diisobutyldithiocarbamate .
Synthesis Analysis
Zinc dithiocarbamate complexes, such as Zinc;N,N-bis(2-methylpropyl)carbamodithioate, are used as single-source precursors for the controlled synthesis of ZnS nanoparticulate modifications . The decomposition of these complexes in oleylamine results in high aspect ratio wurtzite nanowires .Molecular Structure Analysis
The molecular structure of Zinc;N,N-bis(2-methylpropyl)carbamodithioate consists of 18 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, 4 sulfur atoms, and 1 zinc atom . The molecular weight of the compound is 474.13 .Chemical Reactions Analysis
Zinc dithiocarbamate complexes are used as single-source precursors for the synthesis of ZnS nanoparticulate modifications . The decomposition of these complexes in oleylamine gives high aspect ratio wurtzite nanowires .Physical And Chemical Properties Analysis
Zinc;N,N-bis(2-methylpropyl)carbamodithioate has a molecular weight of 474.15 . It has a boiling point of 247.1°C at 760 mmHg . The flash point is 103.2°C, and the vapor pressure is 0.0262mmHg at 25°C .Applications De Recherche Scientifique
Coordination Chemistry and Structural Analysis
- Research on zinc bis(dialkyldithiocarbamato) compounds, such as the one mentioned, often focuses on their unusual coordination modes in various adducts. For instance, Malik et al. (1997) studied bis(N-methylisopropyldithiocarbamato)zinc with tetramethylethylenediamine and pyridine adducts, revealing unique bridging positions in the coordination chemistry of group 12 metals (Malik, Motevalli, O’Brien, & Walsh, 1997).
- Complexes involving zinc and pyridine-based ligands, like methyl-3-pyridylcarbamate, have been characterized by Zeleňák et al. (2004), showing diverse coordination environments and the formation of two-dimensional networks, contributing to the understanding of zinc coordination polymers (Zeleňák, Sabo, Massa, & Llewellyn, 2004).
Zinc Recovery and Environmental Applications
- Zinc's essential role in various industrial applications prompts studies like that of Moreno (2016), focusing on zinc recovery through methods like supported liquid membranes using organic extractants. This highlights the importance of recycling and reclaiming zinc in industrial processes (Moreno, 2016).
Biomedical and Luminescent Properties
- Zinc complexes, including those with dithiocarbamato ligands, are also explored for biomedical applications. Jiang et al. (2018) reviewed the use of zinc oxide nanoparticles in biomedicine, noting their biocompatibility and potential in areas like anticancer and antibacterial fields (Jiang, Pi, & Cai, 2018).
- The luminescent properties of zinc coordination polymers, as explored by Jiang et al. (2011), show potential in optoelectronics, highlighting the versatile functionality of zinc-based materials in fields beyond traditional applications (Jiang, Ma, Sun, & Wang, 2011).
Propriétés
IUPAC Name |
zinc;N,N-bis(2-methylpropyl)carbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Zn/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQCSVOOQKFAKT-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2S4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
zinc;N,N-bis(2-methylpropyl)carbamodithioate | |
CAS RN |
36190-62-2 |
Source


|
| Record name | (T-4)-Bis[N,N-bis(2-methylpropyl)carbamodithioato-κS,κS′]zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36190-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, bis[N,N-bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)


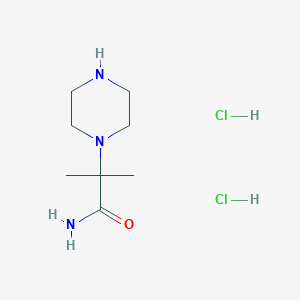

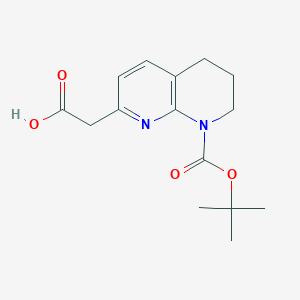

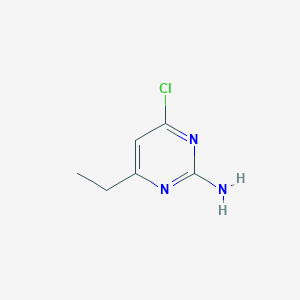
![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)
